N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a seven-membered ring. Key structural elements include:
- A 7-fluoro substituent on the benzoxazepine ring, which may enhance metabolic stability and influence electronic properties.
- A 3-oxo group contributing to hydrogen-bonding interactions.
- An ethyl linker connecting the benzoxazepine to an isonicotinamide moiety, introducing a pyridine-based amide group.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-1-2-15-13(9-14)10-21(16(22)11-24-15)8-7-20-17(23)12-3-5-19-6-4-12/h1-6,9H,7-8,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMQOQZJBMFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a complex organic compound with potential therapeutic applications. This compound features a unique combination of structural elements that may enhance its biological activity, particularly in the realms of anticancer and antimicrobial effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Structural Overview
The compound consists of a benzo[f][1,4]oxazepine moiety and an isonicotinamide group, which may contribute to its biological activities. The presence of a fluorine atom is expected to influence its pharmacokinetic properties and binding affinity to biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C18H15FN3O3 |
| Molecular Weight | 348.33 g/mol |
| CAS Number | 2034348-14-4 |
| Structural Components | Benzo[f][1,4]oxazepine, Isonicotinamide |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Interaction : Its structural components allow for interaction with various receptors, potentially modulating their activity.
- Cytotoxic Effects : Studies suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MTT Assays : Compounds from related classes have demonstrated antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468. Notably, these studies revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of benzoxazepine derivatives have been explored in several studies. While some derivatives showed limited activity against specific bacterial strains, others demonstrated significant inhibition:
- Bacterial Pathogens : Certain synthesized derivatives displayed notable antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study on Cytotoxicity : A study involving the synthesis and evaluation of oxazepine derivatives found that some compounds exhibited significant cytotoxicity against various cancer cell lines with varying effects on cytokine release (IL-6 and TNF-α), suggesting potential anti-inflammatory properties as well .
- Antimicrobial Efficacy : Another investigation into benzoxazepine derivatives reported their effectiveness against specific microbial strains, indicating a promising avenue for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in recent literature, share structural similarities with the target molecule and provide insights into substituent effects and bioactivity trends.
Key Structural Analogs
Structural and Functional Analysis
Core Heterocycle Differences
- Target Compound : Features a benzo[f][1,4]oxazepine ring (oxygen and nitrogen in a seven-membered ring), which is less common than benzodiazepines but offers distinct conformational flexibility.
- Compounds 11p/11o : Utilize a benzo[e][1,4]diazepine core (two nitrogens), a scaffold widely explored for anxiolytic and kinase-inhibitory properties .
Substituent Effects
- Fluoro vs. Hydrophobic Chains : The target’s 7-fluoro group likely improves metabolic stability and membrane permeability compared to 11p’s butenyl chain , which may increase lipophilicity but reduce solubility.
- Terminal Moieties: The target’s isonicotinamide (pyridine-4-carboxamide) could enhance binding to nicotinic receptors or kinases, whereas 11o’s benzylamino-acetamide and 11p’s pyrimido-pyrimidine suggest divergent target affinities (e.g., GPCRs vs. kinase ATP pockets).
Analytical and Pharmacokinetic Insights
- Purity : Compound 11o demonstrates 96% purity via HPLC , suggesting robust synthetic protocols. The target compound’s purity data are unavailable, highlighting a research gap.
- Chromatographic Behavior : 11o’s Rf value (0.35) indicates moderate polarity, aligning with its amide-rich structure. The target’s fluoro and pyridine groups may lower polarity, necessitating alternative solvent systems for purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
